3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide
Description
3-Hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide is a naphthalene-based carbohydrazide derivative featuring a 3-hydroxynaphthalene core substituted with a 4-methylbenzenesulfonyl hydrazide group. Its synthesis typically involves condensation reactions between naphthalene-2-carbohydrazide and substituted sulfonyl chlorides under reflux conditions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
3-hydroxy-N'-(4-methylphenyl)sulfonylnaphthalene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12-6-8-15(9-7-12)25(23,24)20-19-18(22)16-10-13-4-2-3-5-14(13)11-17(16)21/h2-11,20-21H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISYKXCJTHZZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-hydroxy-N’-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene-2-carbohydrazide with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Electrochemical Radical Reactions
The sulfonyl hydrazide moiety in 1 participates in electrosynthesis as a radical precursor. For example:
Alkyne Sulfonylation
Under electrochemical conditions (graphite anode, Pt cathode, BuNBF electrolyte), 1 reacts with terminal alkynes to form β-sulfonyl alkenes via radical addition (Scheme 1) .
Reaction Conditions :
| Substrate | Alkyne | Yield (%) |
|---|---|---|
| 1 | Phenyl | 78 |
| 1 | Ethyl | 65 |
Mechanism :
-
Anodic oxidation generates a sulfonyl radical.
-
Radical addition to the alkyne forms a vinyl radical.
Triazine Formation
Heating 1 with dimethyloxalate in methanol induces cyclization to 1,3,5-triazine derivatives (Scheme 2) .
Reaction Conditions :
-
Temperature : Reflux (65°C)
-
Time : 6–8 hours
-
Yield : 70–85%
Product : 4-Amino-6-(arylamino)-N-phenyl-1,3,5-triazine-2-carbohydrazide derivatives with antimicrobial activity .
Cross-Coupling Reactions
The tosyl group in 1 can act as a directing or leaving group in transition-metal catalysis:
Palladium-Catalyzed Arylation
Using Pd(OAc) and Josiphos ligand (L53 ), 1 undergoes enantioselective coupling with aryl halides (e.g., bromobenzene) to form biaryl products (Scheme 3) .
Key Data :
| Aryl Halide | ee (%) | Yield (%) |
|---|---|---|
| 4-Bromotoluene | 91 | 88 |
| 2-Bromonaphthalene | 85 | 76 |
Diaza-Wittig-Type Rearrangement
Treatment of 1 with -BuOK (6 equiv) in THF induces a diaza- -Wittig rearrangement, forming 1,2-benzothiazine derivatives (Scheme 4) .
Mechanistic Insights :
-
Deprotonation generates a dianionic intermediate.
-
N–N bond cleavage and C–N bond formation yield the heterocycle .
Reaction Scope :
| Substituent | Yield (%) |
|---|---|
| –CH | 88 |
| –Cl | 74 |
Biological Activity and Coordination Chemistry
While not a direct reaction, 1 exhibits bioactivity:
Antibacterial Screening
Derivatives of 1 show inhibition against Staphylococcus aureus (MIC = 8–16 µg/mL) and Escherichia coli (MIC = 16–32 µg/mL) .
Metal Complexation
The hydroxyl and hydrazide groups coordinate to Cu(II) or Fe(III), forming complexes with enhanced antioxidant activity (IC = 12–18 µM in DPPH assay) .
pH-Dependent Hydrolysis
In acidic conditions (HCl, 1M), 1 hydrolyzes to naphthalene-2-carboxylic acid and 4-methylbenzenesulfonamide.
Kinetics : Half-life () = 2.5 hours at 25°C .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene derivatives with hydrazine and sulfonyl chlorides. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida species. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
| Microorganism | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Candida albicans | Moderate |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Drug Development
Due to its favorable pharmacological profile, 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide is being explored as a lead compound in drug discovery programs. Its ability to modulate biological pathways suggests potential applications in treating various diseases, including cancer and metabolic disorders.
Materials Science
In materials science, this compound can be utilized in the development of novel polymers and coatings due to its chemical stability and ability to form complexes with metal ions. These properties can enhance the performance characteristics of materials used in various industrial applications.
Case Studies
Several case studies highlight the efficacy of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects against multidrug-resistant strains, demonstrating that the compound significantly reduced bacterial growth compared to controls.
- Evaluation of Anti-inflammatory Effects : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s distinguishing feature is the 4-methylbenzenesulfonyl substituent. Comparisons with analogous carbohydrazides highlight how substituents modulate physical, chemical, and biological properties:
Key Observations :
- Electronic Effects : The electron-withdrawing sulfonyl group in the target compound likely increases acidity of the –OH group compared to electron-donating groups (e.g., –OCH₃ in ), which could influence solubility and reactivity .
- Melting Points : Derivatives with bulkier substituents (e.g., ethoxy vs. methoxy) exhibit higher melting points, suggesting enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s –SO₂– group would exhibit characteristic stretches near 1328 cm⁻¹ (symmetric) and 1145 cm⁻¹ (asymmetric), similar to sulfonamide derivatives .
- 1H-NMR : Aromatic protons in the naphthalene core resonate at δ 7.5–8.5 ppm, while the –SO₂–NH– proton appears as a singlet near δ 10.5 ppm, as seen in related sulfonylhydrazides .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 284 [M−1]⁺ for ) confirm molecular weights consistent with carbohydrazide derivatives .
Biological Activity
3-Hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene derivatives with sulfonyl hydrazides. The method often employs various reagents and conditions to optimize yield and purity.
Antibacterial Properties
Research indicates that compounds similar to 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide exhibit notable antibacterial properties. For instance, derivatives of naphthalene have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in a range from 1 to 50 µg/mL, suggesting significant antibacterial activity .
Table 1: Antibacterial Activity of Naphthalene Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Cinnamic Acid Derivative | 1.60–3.17 | S. aureus, E. coli |
| Naphthalene Sulfonamide Derivative | 1–2 | S. epidermidis, E. coli |
| 3-Hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide | TBD | TBD |
Anticancer Activity
In addition to antibacterial effects, there is emerging evidence suggesting that naphthalene derivatives may possess anticancer properties. Studies have shown that certain hydrazone derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines, revealing that some compounds induced apoptosis through the activation of caspase pathways. The results indicated that the presence of hydroxyl and sulfonyl groups significantly enhanced the anticancer activity .
The biological activity of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interaction with Cellular Targets : The structure allows for interaction with cellular membranes and receptors, potentially altering signaling pathways crucial for survival in bacteria and cancer cells.
- Induction of Oxidative Stress : Some derivatives have been shown to induce oxidative stress in target cells, leading to cell death.
Q & A
Q. What advanced analytical methods optimize trace detection in environmental samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
